molecular formula C9H9IO2 B110139 5-Ethyl-2-iodobenzoic acid CAS No. 1227856-43-0

5-Ethyl-2-iodobenzoic acid

Cat. No. B110139
M. Wt: 276.07 g/mol
InChI Key: LTNQIVSSCMRNST-UHFFFAOYSA-N
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Description

5-Ethyl-2-iodobenzoic acid is a derivative of 2-iodobenzoic acid . 2-Iodobenzoic acid and its derivatives are important pharmaceutical and chemical raw materials, which are necessary for the synthesis of various high-iodine reagents . It is commonly used as a precursor for the synthesis of 2-Iodoxybenzoic acid (IBX) and Dess-Martin peridinane, which are used as mild oxidants .


Synthesis Analysis

The synthesis of 2-iodobenzoic acid can be achieved via the diazotization of anthranilic acid followed by a reaction with iodide . A practical method for the preparation of nonexplosive cyclic hypervalent iodine (III) oxidants as efficient organocatalysts and reagents for various reactions using Oxone® in aqueous solution under mild conditions at room temperature has been reported .


Molecular Structure Analysis

The molecular formula of 2-iodobenzoic acid is C7H5IO2 . The structure of 2-iodobenzoic acid can be found in various databases .


Chemical Reactions Analysis

2-Iodobenzoic acid can be used as a reactant in the synthesis of oligo (m -phenylene ethynylenes), (±)-lycoricidine and various detoxifiers of organophosphorus nerve agents . Additionally, it is used as a precursor in the preparation of oxidizing reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) .


Physical And Chemical Properties Analysis

2-Iodobenzoic acid has a melting point of 230-233°C and is slightly soluble in water . It is primarily used as a precursor for the synthesis of various organic compounds .

Scientific Research Applications

Occurrence and Fate of Parabens in Aquatic Environments

Parabens, structurally related to benzoic acid derivatives, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These compounds, used as preservatives in various consumer products, have raised concerns due to their endocrine-disrupting capabilities. Research has shown that despite wastewater treatments, parabens persist in effluents and aquatic sediments, indicating continuous environmental exposure. This research area highlights the environmental persistence and potential impacts of chemically similar compounds, which may extend to 5-Ethyl-2-iodobenzoic acid (Haman et al., 2015).

Antioxidant Capacity Assays

The study and development of antioxidant capacity assays, such as ABTS/PP decolorization assays, are crucial in evaluating the antioxidant potential of various compounds. This research is particularly relevant for compounds with potential pharmacological applications or environmental significance. Understanding the reaction pathways and mechanisms of antioxidant assays can provide insights into the reactivity and potential applications of 5-Ethyl-2-iodobenzoic acid in similar contexts (Ilyasov et al., 2020).

Electrochemical Surface Finishing and Energy Storage Technology

The application of room-temperature ionic liquids, including haloaluminate ionic liquids, in electroplating and energy storage technologies, represents a field where compounds like 5-Ethyl-2-iodobenzoic acid could potentially find application. The research into these ionic liquids underscores the importance of understanding the electrochemical properties and applications of various compounds in surface finishing and energy storage solutions (Tsuda, Stafford, & Hussey, 2017).

Paraben Esters and Endocrine Toxicity

The study of paraben esters, including their endocrine toxicity, absorption, and human exposure, is another area closely related to the research on benzoic acid derivatives. These studies provide a comprehensive overview of the potential human health risks associated with exposure to compounds with similar functionalities. This research can inform the safety and regulatory considerations for the use of 5-Ethyl-2-iodobenzoic acid in various applications (Darbre & Harvey, 2008).

Safety And Hazards

2-Iodobenzoic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, do not breathe dust, and do not ingest .

Future Directions

The future directions of 2-iodobenzoic acid research could involve exploring its use as a catalyst and reagent in various reactions, such as decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative C–H arylation, C–H hydroxylation, C-H oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation .

properties

IUPAC Name

5-ethyl-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNQIVSSCMRNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-iodobenzoic acid

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